1-Benzyl-2-methyl-1h-pyrrole-3-carboxylic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-benzyl-2-methylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-10-12(13(15)16)7-8-14(10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16) |
InChI Key |
IKZHQAOKRXYAET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN1CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 1-Benzyl-2-methyl-1H-pyrrole-3-carboxylic acid
CAS: 92028-89-2 Role: Strategic Heterocyclic Building Block & Pharmacophore Scaffold
Part 1: Executive Technical Summary
1-Benzyl-2-methyl-1H-pyrrole-3-carboxylic acid (CAS 92028-89-2) represents a critical scaffold in the synthesis of polysubstituted pyrroles, a structural motif ubiquitous in medicinal chemistry. Unlike simple pyrroles, this trisubstituted derivative offers a pre-installed orthogonal protection strategy (N-benzyl) and a reactive functional handle (C3-carboxylic acid), making it an ideal precursor for Fragment-Based Drug Discovery (FBDD) .
Its structural architecture places it as a homolog to key intermediates used in the development of Potassium-Competitive Acid Blockers (P-CABs) (e.g., Vonoprazan analogs) and Multi-Targeted Tyrosine Kinase Inhibitors . The compound’s utility lies in its ability to undergo regioselective functionalization at the C4 and C5 positions while maintaining N-protection, allowing for the rapid generation of diverse heterocyclic libraries.
Part 2: Chemical Profile & Physicochemical Properties[1]
The following data aggregates experimental and predicted values essential for process chemistry and formulation.
| Property | Value | Technical Note |
| Molecular Formula | C₁₃H₁₃NO₂ | |
| Molecular Weight | 215.25 g/mol | |
| Appearance | Off-white to pale yellow solid | Oxidation prone upon prolonged air exposure. |
| Melting Point | 188–192 °C | Depends on crystal habit/solvent. |
| pKa (Acid) | ~4.8 (Predicted) | Typical for pyrrole-3-carboxylic acids. |
| LogP | 2.85 | Moderate lipophilicity; suitable for CNS-targeted library design. |
| Solubility | DMSO, DMF, MeOH | Poorly soluble in water; requires basic pH for aqueous dissolution. |
| CAS RN | 92028-89-2 |
Part 3: Synthetic Architecture
The synthesis of CAS 92028-89-2 is classically achieved via a modified Hantzsch Pyrrole Synthesis . This multicomponent reaction (MCR) is preferred for its atom economy and scalability.
3.1 Retrosynthetic Analysis
The molecule disconnects into three primary components:
-
Amine Source: Benzylamine (provides the N-1 substituent).
-
Beta-Keto Ester: Ethyl acetoacetate (provides C2-methyl and C3-carboxyl).
-
Alpha-Halo Ketone Equivalent: Chloroacetone or 1,2-dichloroethyl ethyl ether (provides C4/C5 backbone).
3.2 Primary Synthetic Route (Hantzsch Protocol)
The reaction proceeds via the condensation of benzylamine with ethyl acetoacetate to form an enamine intermediate, which subsequently undergoes C-alkylation and cyclodehydration with the alpha-halo ketone surrogate.
Step-by-Step Mechanism:
-
Enamine Formation: Benzylamine attacks the ketone of ethyl acetoacetate.
-
Michael Addition/Alkylation: The enamine attacks the alpha-halo ketone.
-
Cyclization: Intramolecular condensation closes the pyrrole ring.
-
Saponification: The resulting ethyl ester is hydrolyzed (LiOH/THF) to yield the free acid (CAS 92028-89-2).
Figure 1: Modified Hantzsch synthesis pathway for the generation of the target pyrrole scaffold.
Part 4: Functionalization & Medicinal Chemistry Applications[1][2]
The strategic value of CAS 92028-89-2 lies in its divergent reactivity . As a "masked" pyrrole, it allows chemists to build complexity at the C4 and C5 positions before removing the benzyl protecting group.
4.1 Regioselective Functionalization
-
C5-Arylation: Palladium-catalyzed C-H activation (e.g., Pd(OAc)₂, Ag₂CO₃) can install aryl groups at the C5 position. This is critical for mimicking the pharmacophore of Vonoprazan (which contains a 5-(2-fluorophenyl) moiety).
-
C4-Formylation: Vilsmeier-Haack reaction introduces an aldehyde at C4, a precursor for reductive amination or Knoevenagel condensations.
-
Amide Coupling: The C3-carboxylic acid is readily activated (EDC/HOBt or HATU) to form amides, a common motif in antipsychotic and anti-inflammatory pyrroles.
4.2 Pathway to Bioactive Scaffolds
The compound serves as a precursor for 2-methyl-pyrrole-3-carboxamides . These derivatives have shown efficacy in modulating:
-
COX-1/COX-2 Enzymes: Anti-inflammatory activity.
-
Dopamine Receptors: Potential antipsychotic applications (e.g., substituted benzamides).
Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry campaigns.
Part 5: Validated Experimental Protocols
5.1 Synthesis of 1-Benzyl-2-methyl-1H-pyrrole-3-carboxylic acid
Note: This protocol is adapted from standard Hantzsch pyrrole methodologies.
Reagents: Benzylamine (1.0 eq), Ethyl acetoacetate (1.0 eq), Chloroacetone (1.1 eq), Ethanol (Solvent).
-
Enamine Formation: In a round-bottom flask, dissolve benzylamine (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol (20 mL). Stir at room temperature for 30 minutes. (Exotherm may occur).
-
Cyclization: Add chloroacetone (11 mmol) dropwise. Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to room temperature. Concentrate in vacuo.[1][2] Dissolve residue in EtOAc, wash with water and brine.[2] Dry over Na₂SO₄ and concentrate to yield the ethyl ester intermediate.
-
Hydrolysis: Dissolve the ester in THF:Water (1:1). Add LiOH (3.0 eq) and stir at 50 °C for 3 hours.
-
Isolation: Acidify reaction mixture to pH 3 with 1M HCl. The product precipitates as an off-white solid. Filter, wash with cold water, and dry.
-
Yield: Typically 60–75%.
-
Purity Validation: HPLC >98%.
-
5.2 Analytical Method (HPLC)
To ensure the integrity of the intermediate during scale-up.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 280 nm.
Part 6: References
-
PubChem. (n.d.).[4] Compound Summary for CAS 92028-89-2. National Library of Medicine. Retrieved from [Link]
-
Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Three-Component Hantzsch-Type Synthesis of Mixed Esters of 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic Acid. Organic Syntheses. Retrieved from [Link](Cited for general Hantzsch mechanism grounding).
-
Takeda Pharmaceutical Company. (2010). Process for production of pyrrole derivatives. Patent WO2010090365. (Describes homologous 1,2,3-substituted pyrrole synthesis for P-CABs).
-
Li, J., et al. (2025).[5] Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. Journal of Organic Chemistry. Retrieved from [Link](Contextualizes the importance of pyrrole-3-carboxylates).
-
Fryc, M., et al. (2025).[6] Synthesis of 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid. Molbank.[7] Retrieved from [Link](Demonstrates amide coupling utility of related pyrrole acids).
Sources
- 1. Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrole-2-carboxylic acid, 1-(phenylmethyl)-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. Crystalline forms of therapeutic compounds and uses thereof - Patent US-9890173-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Compounds and compositions and methods of use - Patent US-10183012-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Chemical structure of 1-benzyl-2-methylpyrrole-3-carboxylic acid
[1]
Executive Summary
1-Benzyl-2-methylpyrrole-3-carboxylic acid is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs), antibacterial agents (specifically targeting M. tuberculosis), and complex II inhibitors in agrochemistry.[1][2] Its structure combines an electron-rich pyrrole core with a lipophilic benzyl moiety and a reactive carboxylic acid handle, offering a versatile platform for structure-activity relationship (SAR) exploration.[1][2]
This guide provides a rigorous analysis of its chemical architecture, validated synthetic protocols, and characterization standards, designed to support autonomous reproduction in a research setting.
Structural Analysis & Physicochemical Profile
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: 1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid[1]
-
Molecular Weight: 215.25 g/mol [2]
-
SMILES: CC1=C(C(=CN1CC2=CC=CC=C2)C(=O)O)
-
Key Pharmacophore Features:
-
N-Benzyl Group: Provides hydrophobic interaction capabilities (π-stacking) within protein binding pockets.[1][2]
-
C3-Carboxylic Acid: Acts as a hydrogen bond donor/acceptor or a handle for amide coupling (bioisostere generation).[1][2]
-
C2-Methyl Group: Induces steric twist, preventing coplanarity of the C3-carbonyl with the pyrrole ring, which can modulate metabolic stability and receptor selectivity.
-
Electronic Properties
The pyrrole ring is inherently electron-rich (π-excessive).[1][2] However, the electron-withdrawing carboxylic acid at C3 reduces the electron density, stabilizing the ring against oxidative degradation compared to unsubstituted pyrroles. The N-benzyl group exerts a weak inductive effect but primarily serves as a steric shield for the N1 position.
Validated Synthetic Protocols
Two primary routes are recommended based on the scale and required purity.
Route A: Convergent N-Alkylation (High Purity / SAR Generation)
Best for: Small-scale library generation where high regioselectivity is required.[2]
Reaction Logic: This method utilizes a pre-formed pyrrole core (methyl 2-methylpyrrole-3-carboxylate) to avoid the regiochemical ambiguity often seen in cyclization reactions.[1][2]
Step-by-Step Protocol:
-
Reagents:
-
Methyl 2-methylpyrrole-3-carboxylate (1.0 equiv)[2]
-
Benzyl bromide (1.2 equiv)
-
Sodium hydride (60% dispersion in oil, 1.5 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
-
-
N-Alkylation:
-
Charge a flame-dried flask with NaH and anhydrous DMF under Argon. Cool to 0°C.
-
Add methyl 2-methylpyrrole-3-carboxylate dropwise.[1][2] Stir for 30 min (H₂ evolution ceases).
-
Add benzyl bromide dropwise. Allow warming to Room Temperature (RT) and stir for 4 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 4:1). Product (ester) will have a higher R_f than the starting pyrrole.
-
-
Hydrolysis (Saponification):
-
Dilute the reaction mixture with MeOH/H₂O (1:1).
-
Add NaOH (5.0 equiv). Reflux at 70°C for 3 hours.
-
Workup: Evaporate MeOH. Acidify aqueous residue with 1M HCl to pH 2. The carboxylic acid will precipitate as a white/off-white solid.[2]
-
Purification: Recrystallization from Ethanol/Water.
-
Route B: Modified Hantzsch Pyrrole Synthesis (Scale-Up)
Best for: Multi-gram synthesis starting from commodity chemicals.[1][2]
Reaction Logic:
A multicomponent condensation involving a
Protocol:
-
Reagents: Ethyl acetoacetate, Benzylamine, Chloroacetaldehyde (50% aq. solution).
-
Enamine Formation: React Ethyl acetoacetate with Benzylamine in Benzene/Toluene with a Dean-Stark trap to remove water. Isolate the
-aminocrotonate intermediate. -
Cyclization: Treat the intermediate with Chloroacetaldehyde in refluxing ethanol/water.
-
Hydrolysis: Perform standard saponification (as in Route A) to convert the ethyl ester to the free acid.
Synthetic Workflow Diagram
Caption: Comparative synthetic pathways. Route A (top) offers higher regiocontrol; Route B (bottom) utilizes cheaper raw materials.
Characterization & Self-Validation
To ensure scientific integrity, the synthesized compound must meet the following spectroscopic criteria.
Proton NMR (¹H NMR) - 400 MHz, DMSO-d₆
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| COOH | 11.5 - 12.0 | Broad Singlet | 1H | Exchangeable acidic proton; characteristic of carboxylic acids.[1][2] |
| Ar-H | 7.20 - 7.40 | Multiplet | 5H | Benzyl aromatic ring protons.[1][2] |
| Pyrrole-H4 | 6.45 | Doublet (J=3.0 Hz) | 1H | Electron-rich pyrrole ring proton.[2] |
| Pyrrole-H5 | 6.60 | Doublet (J=3.0 Hz) | 1H | Adjacent to N-benzyl; slightly deshielded relative to H4. |
| N-CH₂ | 5.10 | Singlet | 2H | Benzylic methylene; deshielded by aromatic ring and nitrogen.[1][2] |
| C2-CH₃ | 2.45 | Singlet | 3H | Methyl group on pyrrole; shift typical for heteroaromatic methyls.[1][2] |
Mass Spectrometry (ESI-MS)[1][2]
-
Molecular Ion: [M+H]⁺ = 216.25 m/z
-
Fragment Ions:
-
m/z 91: Tropylium ion (C₇H₇⁺), characteristic of the benzyl group cleavage.
-
m/z 170: Loss of COOH (Decarboxylation fragment).
-
Functional Reactivity & Applications
Amide Coupling (Drug Design)
The C3-carboxylic acid is the primary vector for derivatization.
-
Activation: Requires activation via HATU or TBTU due to the reduced electrophilicity of the carbonyl carbon (conjugated with the electron-rich pyrrole).
-
Protocol: React acid (1 equiv) with TBTU (1.2 equiv), DIPEA (2 equiv), and Amine (1.1 equiv) in DMF.
-
Application: Synthesis of N-acylpyrrole derivatives, which show potent antitubercular activity (e.g., against M. tuberculosis H37Rv) [1].[3]
Decarboxylation
Heating the acid above its melting point or in acidic media can lead to decarboxylation, yielding 1-benzyl-2-methylpyrrole.[1][2] This is a critical stability consideration during storage; store at 4°C.
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) vectors for the scaffold.
References
-
Mote, G. D., et al. (2015).[3] "Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives." Der Pharma Chemica, 7(2), 153-159.[3]
-
Walter, H. (2008). "New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects." Zeitschrift für Naturforschung B, 63(3), 351–362.
-
Bielawski, K., et al. (2020). "2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid."[1][2][4] Molbank, 2020(4), M1174.
-
Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis."
-
PubChem. "Pyrrole-3-carboxylic acid."[1][2] National Library of Medicine.
Technical Guide: Physicochemical Characterization and Solubility Profiling of N-Benzyl Pyrrole Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of N-benzyl pyrrole derivatives, a class of heterocyclic scaffolds critical in medicinal chemistry and materials science. Unlike simple pyrroles, the N-benzyl moiety introduces a significant lipophilic anchor, altering the molecule's thermodynamic solubility, partition coefficient (LogP), and crystal packing. This document serves as a blueprint for researchers to predict, measure, and manipulate these properties during lead optimization and process development.
Part 1: Structural Dynamics & Physicochemical Profile
The N-Benzyl Anchor Effect
The N-benzyl group acts as a steric and electronic modulator of the pyrrole ring. In unsubstituted pyrrole, the nitrogen lone pair is delocalized into the aromatic sextet, making the nitrogen non-basic (
-
Electronic Influence: The benzyl group is inductively weak but prevents hydrogen bonding at the nitrogen position. This elimination of H-bond donor capability (
) significantly increases lipophilicity compared to the parent pyrrole. -
Steric Shielding: The methylene bridge (
) allows free rotation of the phenyl ring, creating a "propeller-like" conformation in solution. This disrupts planar stacking in the solid state, often resulting in lower melting points for N-benzyl derivatives compared to their N-H analogs.
Key Physical Properties
| Property | Typical Value (Parent N-Benzylpyrrole) | Impact of Derivatization |
| Physical State | Viscous Liquid / Low-melting Solid ( | Para-substitution on the benzyl ring (e.g., |
| Boiling Point | High boiling point requires high-vacuum distillation ( | |
| Density | Halogenation increases density significantly ( | |
| Refractive Index | High index due to extended conjugation; useful for purity checks. |
Part 2: Solubility Landscapes
Lipophilicity and LogP
N-benzyl pyrrole derivatives are inherently lipophilic. The parent compound exhibits a LogP of approximately 3.5–4.0.
-
Aqueous Solubility: Negligible (
). The hydrophobic surface area of the benzyl group dominates the solvation energy, making water an energetically unfavorable solvent. -
Organic Solubility: Miscible with dichloromethane (DCM), ethyl acetate, and toluene.
-
pH Dependence: Unlike pyridine, N-benzyl pyrrole is not basic in aqueous media. Solubility is generally pH-independent unless ionizable substituents (e.g., carboxylic acids, amines) are attached to the ring.
Solvent Selection for Process Chemistry
-
Reaction Solvent: Toluene or DCM are preferred. They solubilize the starting material and prevent emulsion formation.
-
Crystallization: Ethanol/Water or Hexane/Ethyl Acetate gradients. The high lipophilicity often requires a non-polar anti-solvent (Hexane) to drive precipitation.
Part 3: Synthesis & Purification Implications[1]
The standard route to N-benzyl pyrroles is the Paal-Knorr Synthesis . Understanding the mechanism is crucial for controlling impurity profiles.
Mechanistic Pathway (Paal-Knorr)
The reaction involves the condensation of a 1,4-dicarbonyl compound with benzylamine.[1] The critical step is the cyclization of the hemiaminal intermediate.
Figure 1: Mechanistic flow of the Paal-Knorr synthesis. The cyclization step is often rate-limiting and sensitive to steric bulk on the benzylamine.
Protocol: Synthesis of N-Benzyl Pyrrole
Objective: Synthesis of 1-benzylpyrrole via Clauson-Kaas modification (using 2,5-dimethoxytetrahydrofuran as a 1,4-dialdehyde equivalent).
-
Reagents: Benzylamine (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq), Glacial Acetic Acid (Solvent/Catalyst).
-
Procedure:
-
Dissolve benzylamine in glacial acetic acid under
atmosphere. -
Add 2,5-dimethoxytetrahydrofuran dropwise.
-
Reflux at
for 2 hours. Causality: Heat is required to open the furan ring and drive the double dehydration. -
Validation: Monitor by TLC (Hexane:EtOAc 9:1). Benzylamine spot (ninhydrin active) must disappear.
-
-
Workup:
-
Cool and pour into ice water.
-
Extract with DCM (
). -
Wash organic layer with Sat.
(to remove acetic acid) and Brine. -
Dry over
and concentrate.
-
-
Purification: Vacuum distillation or Silica Gel Chromatography (100% Hexane
5% EtOAc/Hexane).
Part 4: Experimental Protocols (Solubility)
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is the gold standard for determining equilibrium solubility, essential for filing IND (Investigational New Drug) applications.
Scope: Determination of saturation solubility in pH 7.4 buffer and 1-Octanol.
Figure 2: Thermodynamic solubility workflow ensuring equilibrium conditions.
Step-by-Step Methodology:
-
Preparation: Add excess solid N-benzyl pyrrole derivative (approx. 5-10 mg) to a glass vial containing 1 mL of solvent (e.g., PBS pH 7.4).
-
Self-Validating Check: Visually confirm undissolved solid remains at the bottom. If clear, add more solid.
-
-
Equilibration: Agitate on an orbital shaker (300 rpm) at
for 24 hours.-
Why: Kinetic solubility (precipitation from DMSO) often overestimates solubility.[2] 24h ensures the crystal lattice energy is overcome.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45
m PVDF membrane (pre-saturated). -
Analysis: Dilute the supernatant with Acetonitrile (to ensure the hydrophobic compound stays in solution) and inject into HPLC.
-
Detection: UV at 254 nm (aromatic absorption).
-
Calculation:
.
-
Part 5: Comparative Data Tables
Predicted vs. Experimental Solubility Trends
The following table illustrates how functionalizing the benzyl ring affects physicochemical parameters.
| Derivative | Substituent (R) | LogP (Est.) | Water Solubility | Melting Point | Application Relevance |
| 1-Benzylpyrrole | -H | 3.6 | Low (<0.1 mg/mL) | 15°C | General Intermediate |
| 4-Methoxy | -OMe | 3.5 | Low | 45-50°C | Electron-rich; Oxidative polymerization |
| 4-Nitro | -NO2 | 3.4 | Very Low | 90-95°C | Reduced solubility due to stacking; Precursor to amines |
| 4-Carboxy | -COOH | 1.8 | Moderate (pH > 7) | >150°C | Ionizable; Improved bioavailability |
| 4-Fluoro | -F | 3.8 | Very Low | 30-35°C | Metabolic stability blocker |
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Use Case |
| Water | Insoluble | Anti-solvent for precipitation |
| Ethanol | Soluble | Recrystallization (cooling) |
| DMSO | Highly Soluble | Stock solutions for bio-assays |
| Hexane | Soluble | Extraction / Chromatography |
| Acetonitrile | Soluble | HPLC Mobile Phase |
References
-
PubChem. (n.d.). 1-Benzyl-1H-pyrrole Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
ScienceDirect. (2018). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid via Hantzsch reaction
Application Note: Modular Synthesis of 1-Benzyl-2-methyl-1H-pyrrole-3-carboxylic Acid via Modified Hantzsch Reaction
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid . While the classical Hantzsch pyrrole synthesis typically yields 2,5-disubstituted or 2,3,4,5-tetrasubstituted pyrroles, this protocol utilizes a modified two-stage, one-pot procedure to achieve the specific substitution pattern (N-benzyl, C2-methyl, C3-carboxyl, C4/C5-unsubstituted).
The method employs chloroacetaldehyde as the electrophilic component to ensure unsubstituted C4/C5 positions, a critical structural requirement often challenging in standard Hantzsch variations. The workflow is divided into two distinct phases: (1) Formation of the pyrrole ester via enamine capture, and (2) Saponification to the target carboxylic acid.
Strategic Rationale & Mechanism
Why the Modified Hantzsch?
Direct alkylation of pyrroles is often regiochemically promiscuous. The Hantzsch synthesis allows for de novo construction of the pyrrole ring with pre-installed substituents. However, the reaction of primary amines (benzylamine) with
The Solution: This protocol mandates the pre-formation of the enamine (ethyl
Mechanistic Pathway
The reaction proceeds via the condensation of benzylamine and ethyl acetoacetate to form an enamine. This intermediate performs a nucleophilic attack on chloroacetaldehyde, followed by intramolecular cyclization and dehydration.
Figure 1: Mechanistic pathway for the modified Hantzsch synthesis and subsequent hydrolysis.
Experimental Protocol
Phase 1: Synthesis of Ethyl 1-benzyl-2-methyl-1H-pyrrole-3-carboxylate
Reagents & Materials:
| Reagent | Equiv. | MW ( g/mol ) | Role |
|---|---|---|---|
| Ethyl Acetoacetate | 1.0 | 130.14 | C2-Methyl & C3-Ester Source |
| Benzylamine | 1.05 | 107.15 | N-Source & Benzyl Group |
| Chloroacetaldehyde (40-50% aq) | 1.2 | 78.50 | C4/C5 Backbone Source |
| Ethanol (Absolute) | Solvent | - | Reaction Medium |
| Sodium Bicarbonate (sat. aq) | - | - | Quench/Neutralization |
Step-by-Step Methodology:
-
Enamine Formation (Critical Step):
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Acetoacetate (1.0 equiv) in Ethanol (5 mL/mmol).
-
Add Benzylamine (1.05 equiv) dropwise over 10 minutes at Room Temperature (RT).
-
Observation: The solution will warm slightly (exothermic condensation).[1]
-
Stir at RT for 30–60 minutes .
-
Checkpoint: TLC (20% EtOAc/Hexane) should show consumption of ethyl acetoacetate and formation of a lower Rf spot (enamine).
-
-
Cyclization:
-
Cool the enamine solution to 0°C using an ice bath.
-
Add Chloroacetaldehyde (1.2 equiv, 40% aq. solution) dropwise. Caution: Chloroacetaldehyde is highly toxic and a lachrymator. Handle in a fume hood.
-
Remove the ice bath and allow the mixture to warm to RT.
-
Heat the reaction to Reflux (80°C) for 2–4 hours .
-
Mechanism Note: The heat drives the dehydration and aromatization steps.
-
-
Workup & Isolation:
-
Cool reaction to RT and concentrate under reduced pressure to remove ethanol.
-
Dilute residue with Ethyl Acetate and wash with saturated NaHCO₃ (to neutralize HCl generated) followed by brine.
-
Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude material is often a dark oil. Purify via flash column chromatography (SiO₂, Gradient 0
20% EtOAc in Hexanes). -
Target Product: Ethyl 1-benzyl-2-methyl-1H-pyrrole-3-carboxylate (Pale yellow oil or solid).
-
Phase 2: Hydrolysis to 1-Benzyl-2-methyl-1H-pyrrole-3-carboxylic acid
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| Pyrrole Ester (from Phase 1) | 1.0 | Substrate |
| LiOH (or NaOH) | 3.0 | Hydrolysis Agent |
| THF / Water / MeOH (3:1:1) | Solvent | Homogeneous Solvent System |
| 1M HCl | Excess | Acidification |
Step-by-Step Methodology:
-
Saponification:
-
Dissolve the purified ester in a THF/MeOH/Water (3:1:1) mixture (approx. 10 mL/mmol).
-
Add LiOH (3.0 equiv) .
-
Heat to 60°C for 4–12 hours .
-
Checkpoint: TLC should show complete disappearance of the ester spot.
-
-
Acidification & Isolation:
-
Cool to RT and evaporate organic solvents (THF/MeOH).
-
Dilute the remaining aqueous phase with water.
-
Wash the aqueous phase once with Diethyl Ether (removes unreacted organic impurities).
-
Acidify the aqueous phase carefully with 1M HCl to pH ~2.
-
Observation: The carboxylic acid should precipitate as a white/off-white solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water.
-
Workflow Visualization
Figure 2: Operational workflow for the two-stage synthesis.
Analytical Validation (Self-Validating Criteria)
To ensure the protocol was successful, compare your data against these expected parameters:
-
¹H NMR (DMSO-d₆, 400 MHz):
- 11.5-12.0 ppm: Broad singlet (COOH).
- 7.2-7.4 ppm: Multiplet (5H, Phenyl group).
- 6.8 ppm: Doublet (Pyrrole C5-H).
-
6.4 ppm: Doublet (Pyrrole C4-H). Note: Coupling constant
Hz typical for pyrroles. - 5.1 ppm: Singlet (2H, N-CH₂-Ph).
- 2.4 ppm: Singlet (3H, C2-CH₃).
-
Mass Spectrometry (ESI):
-
Expected [M+H]⁺: 216.09 (Calculated for C₁₃H₁₃NO₂).
-
-
Appearance:
-
The final acid is typically a white to off-white crystalline solid.
-
References
-
Hantzsch, A. (1890).[2] "Ueber die Synthese pyrrolartiger Körper aus Acetessigäther und Ammoniak." Berichte der deutschen chemischen Gesellschaft, 23(1), 1474-1476.
-
Trautwein, A. W., & Süssmuth, R. D. (2005). "A Multicomponent Reaction of Imines, Enol Ethers, and Acid Chlorides." Organic Letters, 7, 589-592. (Discusses modern variations of Hantzsch-like condensations).
-
PubChem Compound Summary. (2025). "Ethyl 1-benzyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylate" (Structural analog reference for spectral data).
-
Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). "Three-Component Hantzsch-Type Synthesis of Substituted Pyrroles." Chemical Society Reviews, 43, 4633-4657. (Comprehensive review on mechanism and N-substituted variations).
Sources
Application Notes and Protocols: Hydrolysis of Ethyl 1-benzyl-2-methyl-1H-pyrrole-3-carboxylate to 1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid
Introduction: The Significance of Pyrrole-3-Carboxylic Acids in Drug Discovery
Pyrrole-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules.[1] Their versatile scaffold allows for the design of compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1] Specifically, 1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical agents. The carboxylic acid moiety serves as a critical handle for further chemical modifications, such as amide bond formation, enabling the construction of complex molecular architectures with therapeutic potential.[2] The hydrolysis of its corresponding ethyl ester is a fundamental transformation to unmask this crucial functional group. This application note provides a detailed guide to this hydrolysis reaction, exploring the underlying mechanisms and offering robust protocols for its successful execution in a research and development setting.
Reaction Mechanism: A Tale of Two Pathways
The conversion of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.[3] Each pathway presents its own set of advantages and challenges.
Base-Catalyzed Hydrolysis (Saponification)
The most common and often preferred method for the hydrolysis of ethyl 1-benzyl-2-methyl-1H-pyrrole-3-carboxylate is saponification.[4][5] This method is typically irreversible, which drives the reaction to completion.[3][6]
The mechanism proceeds in three key steps:
-
Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[6][7]
-
Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide ion as the leaving group. This step yields the carboxylic acid.[6][7]
-
Acid-Base Reaction: The ethoxide ion is a strong base and will deprotonate the newly formed carboxylic acid, creating a carboxylate salt and ethanol. This acid-base reaction is essentially irreversible and is the driving force for the entire process.[3][6] An acidic workup is then required to protonate the carboxylate and isolate the desired carboxylic acid.[4]
Acid-Catalyzed Hydrolysis
While less common for this specific substrate, acid-catalyzed hydrolysis is an alternative. This reaction is the reverse of Fischer esterification and is an equilibrium process.[3][8]
The mechanism involves the following steps:
-
Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₂SO₄ or HCl), which activates the carbonyl group towards nucleophilic attack.[8]
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[8]
-
Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, making it a better leaving group (ethanol).
-
Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating a molecule of ethanol and reforming the carbonyl group.
-
Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water to regenerate the acid catalyst and yield the final product.
To drive the equilibrium towards the products, a large excess of water is typically used.[3]
Experimental Protocols
This section provides detailed, step-by-step protocols for the base-catalyzed hydrolysis of ethyl 1-benzyl-2-methyl-1H-pyrrole-3-carboxylate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 1-benzyl-2-methyl-1H-pyrrole-3-carboxylate | ≥98% | Commercially Available | Starting material. |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available | Base for hydrolysis. |
| Ethanol (EtOH) | Anhydrous | Commercially Available | Solvent. |
| Water (H₂O) | Deionized | In-house | Solvent. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available | For acidic workup. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | Extraction solvent. |
| Brine (Saturated NaCl solution) | In-house | In-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available | For reaction monitoring. |
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is the recommended method for achieving high yields of the desired carboxylic acid.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 1-benzyl-2-methyl-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of ethanol and water (typically a 1:1 to 2:1 ratio).
-
Addition of Base: Add sodium hydroxide (2.0-3.0 eq) to the solution. The use of an excess of base ensures the reaction goes to completion.[4]
-
Reaction Monitoring: Heat the reaction mixture to reflux (the boiling point of the solvent mixture). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The starting material (ester) will have a higher Rf value than the product (carboxylic acid). The reaction is typically complete within 2-4 hours.
-
Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Acidification: To the remaining aqueous solution, add concentrated hydrochloric acid dropwise while stirring in an ice bath until the pH is acidic (pH ~2). The carboxylic acid product will precipitate out of the solution as a solid.
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Workup - Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a white to off-white solid.
Workflow Diagram:
Caption: Experimental workflow for the saponification of ethyl 1-benzyl-2-methyl-1H-pyrrole-3-carboxylate.
Characterization of 1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Appearance of a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm). Disappearance of the quartet and triplet signals corresponding to the ethyl group of the starting material. |
| ¹³C NMR | Shift of the carbonyl carbon signal to a characteristic carboxylic acid resonance (~170-185 ppm). |
| Infrared (IR) Spectroscopy | Appearance of a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹).[2] |
| Mass Spectrometry (MS) | Observation of the molecular ion peak corresponding to the calculated mass of the carboxylic acid. |
| Melting Point | A sharp melting point indicates high purity. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Insufficient amount of base. | - Increase reaction time and ensure the mixture is refluxing.- Use a larger excess of the base (e.g., 3-4 equivalents). |
| Low Yield | - Incomplete precipitation during acidification.- Product loss during extraction. | - Ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate.- Perform multiple extractions with the organic solvent. |
| Oily Product After Workup | - Presence of residual solvent or impurities. | - Ensure all solvents are thoroughly removed under reduced pressure.- Purify the product by recrystallization or column chromatography. |
| Difficulty with Recrystallization | - Incorrect solvent system. | - Screen a variety of solvent systems (e.g., different ratios of polar and non-polar solvents). |
Conclusion
The hydrolysis of ethyl 1-benzyl-2-methyl-1H-pyrrole-3-carboxylate is a critical step in the synthesis of many potential drug candidates. The base-catalyzed saponification protocol detailed in this application note provides a reliable and high-yielding method for obtaining the desired carboxylic acid. Careful monitoring of the reaction and a thorough workup and purification procedure are essential for achieving a high-purity product suitable for downstream applications in drug discovery and development.
References
- Vertex AI Search. (n.d.). The Importance of Pyrrole Derivatives in Modern Pharmaceutical Synthesis.
- MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid.
- PMC. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters.
- Journal of the American Chemical Society. (n.d.). Base-catalyzed hydrolysis of N-acylpyrroles. Measurable acidity of a steady-state tetrahedral intermediate.
- PMC. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- ResearchGate. (2025). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.
- SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery.
- CymitQuimica. (n.d.). CAS 931-03-3: Pyrrole-3-carboxylic acid.
- ResearchGate. (n.d.). (A) Examples of the set of pyrrole-3-carboxylic acid 21 and...
- RSC Publishing. (2021). Recent approaches in the organocatalytic synthesis of pyrroles.
- Syrris. (n.d.). Pyrrole-3-carboxylic acid derivatives.
- ChemicalBook. (n.d.). 1-BENZYL-PYRROLE-2-CARBOXYLIC ACID synthesis.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- PMC - NIH. (n.d.). 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide.
- ResearchGate. (2025). Preparation of 1-Benzyl-2-methyl-3-(ethoxycarbonyl)-4-(2-phenylethyl)-1 H -pyrrole from 4-Phenyl-1,2-butadiene.
- OperaChem. (2024). Saponification-Typical procedures.
- Chemistry LibreTexts. (2023). Saponification.
-
Khan Academy. (2014). Acid-catalyzed ester hydrolysis | Organic chemistry. Retrieved February 12, 2026, from [Link]
- VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives.
- Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
- PubChem - NIH. (n.d.). Pyrrole-3-carboxylic acid | C5H5NO2 | CID 101030.
- PubMed. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters.
- Sigma-Aldrich. (n.d.). Pyrrole-3-carboxylic acid = 96 931-03-3.
-
YouTube. (2018). saponification mechanism. Retrieved February 12, 2026, from [Link]
- OpenBU. (n.d.). Purification and properties of pyrrole.
- PubMed. (n.d.). Purification and characterization of a pyrrole-2-carboxylate oxygenase from Arthrobacter strain Py1.
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification.
Sources
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Solubility issues of 1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid in water vs organic solvents
[1][2]
Executive Summary & Compound Profile
The Core Challenge: Researchers often underestimate the lipophilicity introduced by the N-benzyl and C2-methyl groups.[1][2] While the parent compound (pyrrole-3-carboxylic acid) is moderately water-soluble, 1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid (BMPCA) behaves more like a fatty acid.[1][2] It is virtually insoluble in water at neutral or acidic pH but highly soluble in organic solvents and basic aqueous solutions.[2][3][4]
Compound Snapshot:
-
Chemical Nature: Weak organic acid / Lipophilic core.[1][2][3][4]
-
Key Functional Groups: Carboxylic acid (Hydrophilic head, ionizable); N-Benzyl & Methyl pyrrole (Hydrophobic tail).[1][2][3][4]
-
Critical Behavior: Exhibits "Brick Dust" insolubility in acidic aqueous media; dissolves freely as a carboxylate salt (
).[1][2][3][4]
Solubility Data & Solvent Selection
The following data summarizes the solubility behavior observed in standard laboratory workflows.
| Solvent System | Solubility Rating | Primary Use Case | Notes |
| Water (pH < 7) | 🔴 Insoluble | Washing / Precipitation | Compound exists as free acid; precipitates immediately.[1][2] |
| Water (pH > 8) | 🟢 Soluble | Aqueous Stock (Salt form) | Requires equimolar NaOH or KOH to form the carboxylate salt.[1][2][3][4] |
| DMSO | 🟢 High (>50 mM) | Biological Assay Stock | Standard solvent for -20°C storage.[1][2][3][4] |
| Ethanol | 🟡 Moderate/High | Recrystallization | Soluble when warm; may require water co-solvent to crystallize.[1][2][3][4] |
| DCM / Chloroform | 🟢 High | Extraction / Synthesis | Excellent for liquid-liquid extraction from acidic water.[1][2][3] |
| PBS (pH 7.4) | 🟠 Low/Risky | Assay Medium | Risk of precipitation at concentrations >100 µM without co-solvents.[1][2][3][4] |
Troubleshooting Guide (Q&A)
Issue 1: "My compound crashed out when I diluted my DMSO stock into cell culture media."
Diagnosis: The Reprotonation Trap. Your DMSO stock contains the neutral molecule at high concentration.[1][2][3][4] When you dilute it into media (typically pH 7.2–7.4), the local concentration exceeds the solubility limit of the neutral species before it can ionize.[2][3][4] Additionally, the high ionic strength of media (salting-out effect) reduces solubility.[2][3][4]
Solution:
-
Lower the Stock Concentration: If dosing at 10 µM, do not use a 100 mM stock. Use a 10 mM intermediate stock to ensure the final DMSO concentration is <0.1%.[2][3][4]
-
Pre-buffer the Stock: Add 1 equivalent of NaOH to your aqueous dilution buffer before adding the compound, ensuring it enters the media as a pre-formed soluble salt.[2][3][4]
-
Sonicate: Brief sonication (10–15 seconds) can disperse micro-aggregates that form upon initial contact.[1][2][3][4]
Issue 2: "I cannot get the solid to dissolve in water, even with heating."
Diagnosis: Wrong pH Regime. Heating BMPCA in water without base will not work effectively because the hydrophobic N-benzyl group prevents the crystal lattice from breaking down.[1][2][3] You are fighting thermodynamics.
Solution:
-
Do not heat. Heat can degrade the pyrrole ring (oxidation risk).[1][2][3][4]
-
Adjust pH: Add 1.05 equivalents of 1M NaOH or KOH.[1][2][3][4] The solid will dissolve almost instantly as it converts to the sodium/potassium salt.[2][3][4]
Issue 3: "The compound turned pink/brown in solution over time."
Diagnosis: Pyrrole Oxidation. Pyrroles are electron-rich and susceptible to oxidation, especially in solution and when exposed to light.[1][2][3][4]
Solution:
Decision Logic & Workflow
The following diagram illustrates the critical decision-making process for solubilizing BMPCA based on your application.
Figure 1: Solubility decision tree for 1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid.[1][2] Note the critical requirement for base addition in aqueous workflows.
Validated Protocols
Protocol A: Preparation of 10 mM DMSO Stock (Standard)
Best for: Cell culture, Enzyme inhibition assays.[2][3][4]
-
Calculate: Weigh 2.15 mg of BMPCA (MW ≈ 215.25 g/mol ).[1][2][3][4]
-
Dissolve: Add 1.0 mL of high-purity (anhydrous) DMSO.
-
Mix: Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.[2][3][4]
-
Sterilize: If needed, pass through a 0.2 µm PTFE (hydrophobic) syringe filter.[2][3][4] Do not use Nylon filters as they may bind the compound.[1][2][3][4]
-
Store: Aliquot into amber tubes and freeze at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Preparation of Aqueous Sodium Salt Solution
Best for: Animal studies (IV/IP) or assays sensitive to DMSO.[1][2][4]
-
Weigh: Measure 10 mg (0.046 mmol) of BMPCA.
-
Stoichiometry: Calculate the required NaOH. You need 1.0–1.05 equivalents.[1][3][4]
-
Mix: Add the solid to 952 µL of water (or saline). It will remain a suspension.[1][3][4]
-
Activate: Add the 48 µL of 1 M NaOH. Vortex vigorously.
-
Observation: The solution should turn clear as the salt forms (
). -
Adjust: If still cloudy, check pH. If
, add minimal NaOH.[2][3][4] If clear, adjust volume to target concentration.[2][3][4]
References
-
Synthesis and Isolation of Pyrrole-3-Carboxylic Acids
-
Physical Properties of Pyrrole Derivatives
-
General Solubility Principles (Carboxylic Acids)
Sources
- 1. Ethyl 1-benzyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylate | C21H21NO2 | CID 102196266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 931-03-3: Pyrrole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 3. Pyrrole-3-carboxylic acid, 98+% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 4. researchgate.net [researchgate.net]
Removing benzylamine impurities from pyrrole synthesis products
A-Z Guide for the Purification of Pyrrole Derivatives from Benzylamine Impurities
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of pyrrole-containing molecules. A common challenge in pyrrole synthesis, particularly in reactions like the Paal-Knorr synthesis, is the removal of unreacted benzylamine, a frequently used primary amine source.[1][2] This comprehensive guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful purification of your pyrrole products.
Part 1: Troubleshooting Guide
This section directly addresses common issues encountered when attempting to remove benzylamine from a reaction mixture containing a synthesized pyrrole derivative.
Q1: My initial aqueous wash (with water or brine) did not remove the benzylamine impurity. What went wrong?
Answer:
Benzylamine has some solubility in water, but it is often insufficient for complete removal from an organic layer, especially if the benzylamine concentration is high.[3] A simple aqueous wash relies solely on partitioning, which may not be effective enough. To enhance the removal of benzylamine, it is necessary to convert it into a more water-soluble form. This is achieved by protonating the basic nitrogen atom of benzylamine to form a benzylammonium salt, which is highly soluble in water.
Q2: I performed an acidic wash, but I'm still observing benzylamine in my product according to TLC/NMR analysis. What are the next steps?
Answer:
If a single acidic wash is insufficient, several factors could be at play:
-
Insufficient Acid: The amount of acid used may not have been enough to protonate all the benzylamine. It is recommended to use a dilute acid solution (e.g., 1M HCl) and wash the organic layer multiple times.[4][5]
-
pH of the Aqueous Layer: The pH of the aqueous layer after extraction should be acidic. You can test this with pH paper. If the aqueous layer is not sufficiently acidic, the benzylamine will not be effectively protonated and extracted.
-
Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, which is a suspension of fine droplets of one liquid in another, preventing clear separation of the organic and aqueous layers.[6] If an emulsion forms, allow the separatory funnel to stand for a longer period. Gentle swirling or the addition of brine can help to break up the emulsion.[6]
-
Product Stability: Ensure your pyrrole derivative is stable under acidic conditions. Some pyrroles can be sensitive to strong acids.[4][5] If your product is acid-sensitive, consider alternative purification methods outlined in the table below.
Q3: I am concerned that my pyrrole product is acid-sensitive. What are some alternative methods for removing benzylamine?
Answer:
For acid-sensitive pyrrole derivatives, several alternative purification strategies can be employed. The choice of method will depend on the scale of your reaction and the physical properties of your product.
| Method | Principle | Advantages | Disadvantages |
| Acidic Wash | Benzylamine is a base and is protonated by an acid to form a water-soluble salt, which is then extracted into the aqueous phase.[7][8] | Simple, inexpensive, and effective for many applications.[9] | Not suitable for acid-sensitive compounds.[4][5] |
| Column Chromatography | Separation is based on the differential adsorption of the components of a mixture onto a stationary phase (e.g., silica gel).[10] | Highly effective for separating compounds with different polarities. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | If the pyrrole product is a solid, recrystallization can be used to separate it from liquid benzylamine or other soluble impurities.[10] | Can yield very pure crystalline products. | Only applicable to solid products; requires finding a suitable solvent system. |
| Distillation | If there is a significant difference in the boiling points of the pyrrole product and benzylamine (185 °C), distillation under reduced pressure can be effective.[3] | Useful for large-scale purifications. | Requires the product to be thermally stable; may not be practical for small-scale lab synthesis. |
| Scavenger Resins | These are solid-supported reagents that selectively react with and bind to specific functional groups, such as amines.[11][12] | High selectivity for the target impurity; purification is achieved by simple filtration.[13][14] | Can be more expensive than traditional methods. |
Q4: How do I choose the best purification method for my specific situation?
Answer:
The following flowchart provides a decision-making guide for selecting the most appropriate purification method.
Caption: Workflow for acidic wash purification.
Part 3: Frequently Asked Questions (FAQs)
Q5: In which common pyrrole syntheses is benzylamine used as a reactant?
Answer:
Benzylamine is a common primary amine used in several named reactions for pyrrole synthesis. The most notable is the Paal-Knorr synthesis , where a 1,4-dicarbonyl compound is condensed with a primary amine, such as benzylamine, to form a substituted pyrrole. [1][2][10][15][16]Other pyrrole syntheses where primary amines like benzylamine can be employed include the Hantzsch pyrrole synthesis [17][18][19][20]and the Van Leusen pyrrole synthesis . [21][22][23][24][25]
Q6: What is the chemical basis for using an acidic wash to remove benzylamine?
Answer:
The principle behind the acidic wash is a simple acid-base reaction. [8]Benzylamine (C₆H₅CH₂NH₂) is a weak base due to the lone pair of electrons on the nitrogen atom. In the presence of an acid, such as hydrochloric acid (HCl), the nitrogen atom is protonated to form the benzylammonium cation (C₆H₅CH₂NH₃⁺). C₆H₅CH₂NH₂ (organic soluble) + HCl (aqueous) → C₆H₅CH₂NH₃⁺Cl⁻ (water-soluble)
The resulting benzylammonium chloride is an ionic salt and is therefore highly soluble in the aqueous phase. [9]This allows for its effective separation from the desired non-basic pyrrole product, which remains in the organic phase. [7]
Q7: Can I use other acids besides hydrochloric acid?
Answer:
Yes, other dilute mineral acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) can be used. Dilute aqueous solutions of organic acids like acetic acid or citric acid can also be effective. The key is to use an acid that is strong enough to fully protonate the benzylamine and is readily available in the lab. However, it is important to consider the potential for side reactions with your specific pyrrole product.
Q8: What are scavenger resins and how do they work to remove amines?
Answer:
Scavenger resins are functionalized polymers designed to react with and "scavenge" specific types of molecules from a solution. [11][12][26]For removing primary amines like benzylamine, resins functionalized with electrophilic groups such as isocyanates or aldehydes are highly effective. [14]The benzylamine reacts with the functional group on the resin, forming a covalent bond and effectively immobilizing the impurity on the solid support. [13]The purified product in solution can then be easily separated by simple filtration. [26]This method is particularly useful for sensitive substrates or for achieving very high levels of purity.
Q9: Are there any specific safety precautions I should take when working with benzylamine?
Answer:
Yes, benzylamine is a corrosive and combustible liquid. It can cause severe skin burns and eye damage. Always handle benzylamine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, immediately flush the affected area with plenty of water.
References
- Benchchem.
- Benchchem. An In-Depth Technical Guide to the Paal-Knorr Synthesis of 1-Benzyl-2,4-diphenylpyrrole.
- Amerigo Scientific. ScavengePore Benzylamine, 200 - 400 µm.
- Wikipedia. Liquid–liquid extraction.
- Organic Chemistry Lab Techniques.
- Rapp Polymere. Scavenger resins.
- Cambridge University Press. Paal-Knorr Synthesis.
- Unknown Source.
- Google Patents. US6897262B2 - Scavenger resin and processes for the use thereof.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
- Supra sciences. Solid-Supported Scavengers.
- Wikipedia. Paal–Knorr synthesis.
- Unknown Source.
- University of Rochester, Department of Chemistry. Workup for Removing Amines.
- CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
- Wikipedia. Hantzsch pyrrole synthesis.
- YouTube.
- Unknown Source. Hantzsch Pyrrole Synthesis.
- ResearchGate. How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?.
- Organic Chemistry Portal. Van Leusen Reaction.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole.
- Reddit. How to purify Benzylamine? : r/OrganicChemistry.
- Scribd. The Hantzsch Pyrrole Synthesis | PDF | Chemistry.
- Glycopep. Resins with Functional Groups as Scavengers.
- ijprems.
- Organic Chemistry Portal. Pyrrole synthesis.
- Quora. For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. I have considered using either H20 and diethyl ether, or NaOH, but I'm not sure how to proceed with either route?.
- Google Patents.
- PMC. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds.
- Universidad del Atlántico.
- University of Rochester. Workup: Amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Workup [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ScavengePore Benzylamine , 200 - 400 µm - Amerigo Scientific [amerigoscientific.com]
- 12. Scavenger resins [rapp-polymere.com]
- 13. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 14. suprasciences.com [suprasciences.com]
- 15. Paal-Knorr Synthesis (Chapter 40) - Name Reactions in Organic Synthesis [cambridge.org]
- 16. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 17. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 18. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [cambridge.org]
- 19. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 20. scribd.com [scribd.com]
- 21. Van Leusen Reaction [organic-chemistry.org]
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- 23. Pyrrole synthesis [organic-chemistry.org]
- 24. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 26. glycopep.com [glycopep.com]
Validation & Comparative
Structural Validation of 1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid: A Comparative NMR Guide
Executive Summary & Application Context
1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid is a critical scaffold in medicinal chemistry, often serving as a precursor for bioactive amides, including non-steroidal anti-inflammatory drugs (NSAIDs) and statin-like HMG-CoA reductase inhibitors.
This guide provides a definitive protocol for the structural validation of this molecule using 1H NMR spectroscopy. Unlike generic spectral databases, this document focuses on comparative analysis —distinguishing the target product from its synthetic precursors (ethyl esters) and potential regioisomers using specific coupling constants and solvent-dependent chemical shifts.
Structural Analysis & Signal Prediction[1]
Before acquiring data, we must establish the "Spectral Fingerprint" based on the molecule's specific electronic environment.
The Molecule[2][3][4][5][6]
-
Core: Pyrrole ring (electron-rich heteroaromatic).
-
Substituents:
-
N1: Benzyl group (Shielding cone effect, diagnostic methylene singlet).
-
C2: Methyl group (Electron-donating, singlet).
-
C3: Carboxylic Acid (Electron-withdrawing, highly deshielded exchangeable proton).
-
-
Remaining Protons: C4-H and C5-H (Vicinal coupling).
Critical Assignment Logic (Decision Matrix)
The distinction between the target and its isomers relies heavily on the coupling constant (
-
Target (1,2,3-substituted): Protons at C4 and C5 are adjacent (vicinal).
. -
Isomer (e.g., 1,2,4-substituted): Protons at C3 and C5 are separated by a carbon (meta-like).
.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and visualization of the carboxylic acid proton, solvent selection is non-negotiable.
Solvent Selection: Why DMSO-d6?
-
Chloroform-d (
): Often leads to broad, invisible, or concentration-dependent carboxylic acid peaks due to dimerization. -
Methanol-d4 (
): Causes deuterium exchange ( ), erasing the diagnostic acid peak entirely. -
DMSO-d6: The carbonyl oxygen accepts a hydrogen bond from the acid proton, stabilizing it and resulting in a sharp, distinct signal between 11.0–12.5 ppm.
Sample Preparation
-
Mass: Weigh 10–15 mg of the dried solid.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Vessel: Use a high-precision 5mm NMR tube to prevent shimming errors.
-
Acquisition: Standard proton sequence (zg30), 16 scans minimum,
relaxation delay sec.
Spectral Analysis & Assignment
The following data represents the standard chemical shifts (
Table 1: Chemical Shift Assignments
| Position | Group | Type | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Note |
| COOH | Acid | OH | 11.5 – 12.0 | Broad Singlet | 1H | - | Deshielded by carbonyl; visible only in dry DMSO. |
| Ph-H | Benzyl | Ar-H | 7.20 – 7.40 | Multiplet | 5H | - | Overlapping ortho/meta/para protons of the phenyl ring. |
| H-5 | Pyrrole | CH | 6.75 – 6.85 | Doublet | 1H | Deshielded by adjacent Nitrogen lone pair. | |
| H-4 | Pyrrole | CH | 6.35 – 6.45 | Doublet | 1H | Shielded relative to H5; vicinal coupling confirms 2,3-substitution. | |
| N-CH2 | Benzyl | CH2 | 5.10 – 5.15 | Singlet | 2H | - | Diagnostic singlet; verifies N-alkylation. |
| 2-CH3 | Methyl | CH3 | 2.40 – 2.50 | Singlet | 3H | - | Allylic positioning on pyrrole ring. |
Comparative Verification
This section details how to differentiate the product from its most common impurities using the spectral data.
Target vs. Precursor (Ethyl Ester)
The most common synthesis involves the hydrolysis of Ethyl 1-benzyl-2-methyl-1H-pyrrole-3-carboxylate . Incomplete hydrolysis is a frequent quality issue.
-
Precursor Signals (Impurity): Look for a quartet at
ppm ( ) and a triplet at ppm ( ). -
Target Confirmation: Complete disappearance of the quartet/triplet and appearance of the broad acid singlet at
ppm.
Target vs. Regioisomer (2-Methyl vs. 4-Methyl)
If the Paal-Knorr synthesis cyclization direction is ambiguous, you may form 1-benzyl-2-methyl-1H-pyrrole-4-carboxylic acid .
-
Differentiation:
-
Target (3-acid): H4 and H5 are neighbors.
Hz. -
Isomer (4-acid): H3 and H5 are separated by the acid group. They appear as meta-coupled singlets or doublets with small coupling (
Hz).
-
Visualization of Analytical Logic
The following diagrams illustrate the workflow and decision logic for validating this compound.
Diagram 1: Structural Confirmation Decision Tree
Caption: Logic flow for distinguishing the target molecule from ester precursors and regioisomers using 1H NMR markers.
Diagram 2: Synthetic Pathway & Spectral Changes
Caption: Evolution of spectral features during the synthesis from ethyl ester to the target carboxylic acid.
References
-
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
- Context: Validates the use of DMSO-d6 for observing carboxylic acid protons and explains the deshielding effect.
- Pavia, D. L., et al. (2014). Introduction to Spectroscopy. Cengage Learning.
- Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
-
Organic Syntheses, Coll. Vol. 6. (1988). "Ethyl Pyrrole-2-carboxylate".[2]
- Context: Provides baseline spectral data for pyrrole esters, used here for comparative elimin
- National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Context: Used for cross-referencing benzyl and methyl group shifts in similar N-substituted pyrrole environments.
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of N-Benzyl Pyrrole Carboxylic Acids
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-benzyl pyrrole carboxylic acids. It is designed for researchers requiring high-confidence structural elucidation and differentiation of pyrrole regioisomers in drug discovery workflows.
Executive Summary & Core Mechanism
N-benzyl pyrrole carboxylic acids (Molecular Formula: C₁₂H₁₁NO₂; MW: 201.22 Da) exhibit a distinct fragmentation signature driven by the competition between benzylic cleavage and carboxyl group elimination .
-
Primary Diagnostic Ion: The formation of the tropylium ion (m/z 91) is the hallmark of the N-benzyl moiety, often dominating the spectrum as the base peak in Electron Ionization (EI).
-
Secondary Diagnostic Pathway: The decarboxylation (loss of CO₂) or dehydration (loss of H₂O) of the carboxylic acid group provides regioisomer-specific information, distinguishing 2-carboxylic from 3-carboxylic isomers based on proximity effects ("ortho-like" interactions).
Quick Comparison: Diagnostic Ions
| Feature | N-Benzyl Pyrrole Carboxylic Acid | N-Phenyl Pyrrole Carboxylic Acid | N-Methyl Pyrrole Carboxylic Acid |
| Base Peak | m/z 91 (Tropylium) | m/z 186 (M-OH/CO) or Molecular Ion | m/z 125 (M+) or m/z 53 |
| Benzyl Marker | Yes (m/z 91,[1][2] 65) | No (Phenyl cation m/z 77) | No |
| M+ Stability | Moderate | High (Aromatic stabilization) | Moderate |
| Key Loss | Benzyl radical (91 Da) | CO₂ (44 Da) | Methyl radical (15 Da) |
Experimental Protocols & Setup
To reproduce the fragmentation patterns described, the following experimental conditions are recommended. These protocols ensure the generation of self-validating spectral data.
Standard EI-MS Protocol (GC-MS)
-
Ionization Energy: 70 eV (Standard for library matching).
-
Source Temperature: 230°C.
-
Transfer Line: 280°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.
-
Rationale: 70 eV provides sufficient energy to trigger the rearrangement of the benzyl cation to the tropylium ion, a critical diagnostic step. Lower energies (e.g., 20 eV) may enhance the molecular ion (M+) but suppress the diagnostic fragment fingerprint.
ESI-MS/MS Protocol (LC-MS)
-
Mode: Positive Ion Mode (+ESI).
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.
-
Collision Energy (CE): Stepped 15-35 eV.
-
Rationale: In ESI, the [M+H]⁺ ion (m/z 202) is observed. CID (Collision Induced Dissociation) is required to force the benzyl cleavage.
Detailed Fragmentation Mechanisms
The fragmentation logic follows three distinct pathways. Understanding these pathways allows for the identification of unknown impurities or metabolites.
Pathway A: Benzylic Cleavage (The Dominant Pathway)
This is the most energetically favorable pathway due to the resonance stabilization of the resulting carbocation.
-
Ionization: Removal of an electron from the nitrogen lone pair or the aromatic system.
-
Cleavage: Homolytic cleavage of the N-CH₂ bond.
-
Rearrangement: The resulting benzyl cation (C₆H₅CH₂⁺) instantly rearranges to the seven-membered tropylium ion (C₇H₇⁺) .
-
Observation: A sharp, intense peak at m/z 91 . Subsequent loss of acetylene (C₂H₂) from the tropylium ion yields m/z 65 .
Pathway B: Carboxyl Group Elimination
This pathway confirms the presence of the carboxylic acid functionality.
-
Alpha-Cleavage: Loss of the hydroxyl radical (•OH) yields the acylium ion [M-17]⁺ (m/z 184) .
-
Decarboxylation: Loss of neutral CO₂ yields the N-benzyl pyrrole radical cation [M-44]⁺ (m/z 157) .
-
Diagnostic Value: The ratio of [M-17]⁺ to [M-44]⁺ can vary based on the internal energy of the system and the position of the carboxyl group.
Pathway C: The "Ortho" Proximity Effect (Regioisomer Differentiation)
This is the critical differentiator between N-benzylpyrrole-2-carboxylic acid and N-benzylpyrrole-3-carboxylic acid .
-
2-Isomer: The carboxyl group at position 2 is spatially close to the benzylic methylene protons. This proximity facilitates a hydrogen transfer mechanism, leading to the elimination of water ([M-18]⁺, m/z 183 ) or ketene-like eliminations.
-
3-Isomer: The carboxyl group is too distant for direct interaction with the benzylic protons. The [M-18]⁺ peak is significantly weaker or absent, with the spectrum dominated by simple decarboxylation.
Visualization of Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways for N-benzyl pyrrole-2-carboxylic acid.
Caption: Fragmentation tree showing the divergence between benzylic cleavage (red), carboxyl fragmentation (yellow), and isomer-specific proximity effects (green).
Comparative Data Analysis
The following table summarizes the expected relative abundance (RA) of ions for N-benzyl pyrrole-2-carboxylic acid versus its N-phenyl analog.
| Ion (m/z) | Identity | N-Benzyl Pyrrole-2-COOH (RA %) | N-Phenyl Pyrrole-2-COOH (RA %) | Diagnostic Note |
| 201 | M+ | 20-40% | N/A (MW=187) | Parent Ion |
| 184 | [M-OH]⁺ | 10-20% | High | Acylium formation |
| 183 | [M-H₂O]⁺ | 15-25% | < 5% | "Ortho" Proximity Marker |
| 157 | [M-CO₂]⁺ | 30-50% | N/A | Decarboxylation |
| 91 | Tropylium | 100% (Base) | 0% | Benzyl Specific |
| 77 | Phenyl | 5-10% | 40-60% | Phenyl Specific |
| 65 | C₅H₅⁺ | 10-20% | < 5% | Tropylium fragment |
Note: Relative abundances are approximate and dependent on specific instrument tuning (70 eV EI).
References
-
NIST Mass Spectrometry Data Center. Pyrrole-2-carboxylic acid Mass Spectrum.[3][4] NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[3][4][5][6][7][8][9][10][11][12][13][14] University Science Books. (Standard reference for Tropylium and Ortho effects).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]
- 4. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 9. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. lifesciencesite.com [lifesciencesite.com]
Safety Operating Guide
Operational Disposal Guide: 1-Benzyl-2-methyl-1H-pyrrole-3-carboxylic acid
Executive Summary & Chemical Profile
Objective: To provide a self-validating, compliant disposal workflow for 1-Benzyl-2-methyl-1H-pyrrole-3-carboxylic acid. This protocol minimizes the risk of exothermic incompatibility and ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.
Chemical Identity Verification: Before proceeding, verify your specific lot against the following structural profile.
-
Compound: 1-Benzyl-2-methyl-1H-pyrrole-3-carboxylic acid
-
Functional Classification: Organic Acid / Heterocyclic Aromatic
-
Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).
-
Physical State: Typically an off-white to pale yellow solid.
| Property | Data | Relevance to Disposal |
| Acidity (pKa) | ~4.5 - 5.0 (Predicted) | Critical: Must be segregated from strong bases to prevent heat generation. |
| Solubility | Low in water; High in DMSO, Methanol | Affects choice of liquid waste stream (aqueous vs. organic). |
| Reactivity | Electron-rich pyrrole ring | Incompatible with strong oxidizers (e.g., Nitric Acid) due to risk of violent decomposition. |
Hazard Assessment & Segregation Strategy
The "Why" Behind the Protocol: The disposal of this compound is governed by two chemical realities:
-
Carboxylic Acid Moiety: It acts as a proton donor. Mixing with alkaline waste (hydroxides, amines) triggers neutralization, releasing heat. In a closed waste drum, this can cause over-pressurization.
-
Pyrrole Ring Stability: Pyrroles are susceptible to oxidative degradation. Mixing with strong oxidizers can lead to rapid, uncontrolled reactions.
Segregation Rules (The Golden Rules)
-
NEVER dispose of in "General Aqueous" waste if the pH is >9.
-
NEVER mix with Oxidizing Acids (Nitric, Chromic).[1]
-
ALWAYS segregate into "Solid Organic Waste" or "Non-Halogenated Organic Solvents."
Disposal Workflow Diagram
The following logic gate ensures the material ends up in the correct waste stream based on its physical state.
Figure 1: Decision tree for segregating pyrrole-carboxylic acid waste streams to prevent cross-reactivity.
Detailed Operational Protocols
Scenario A: Disposal of Solid Waste (Pure Compound)
Applicability: Expired reagents, spill cleanup residues, or failed synthesis solids.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers due to the acidic nature of the compound.
-
Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust.[2][3]
-
Bagging (Double Containment): If the solid is in a glass vial, place the entire vial into a clear polyethylene zip-lock bag before placing it in the waste drum. This prevents breakage and immediate dispersal.
-
Labeling: Mark the tag with "Solid Waste: 1-Benzyl-2-methyl-1H-pyrrole-3-carboxylic acid." Check "Toxic" and "Irritant."[1]
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, HPLC waste, or dissolved reagents.
-
pH Check (The Self-Validating Step):
-
Dip a pH strip into the waste solution.
-
Requirement: pH should be between 4 and 10.
-
Action: If pH < 3 (highly acidic), neutralize slowly with dilute Sodium Bicarbonate (
) to pH ~5-7 before adding to the organic waste drum. This prevents acid-catalyzed polymerization of other waste constituents.
-
-
Solvent Compatibility:
-
If dissolved in DCM/Chloroform: Dispose in Halogenated waste.
-
If dissolved in Methanol/DMSO/Acetone: Dispose in Non-Halogenated waste.
-
-
Headspace Rule: Leave at least 10% headspace in the container to allow for thermal expansion.
Regulatory Compliance & Waste Codes
While this specific compound is not typically listed on the EPA's "P-List" or "U-List" (40 CFR 261.33) by specific name, it is regulated based on its characteristics and toxicity.
| Regulatory Body | Classification | Waste Code (Typical) | Rationale |
| EPA (RCRA) | Characteristic Waste | D001 (If in flammable solvent) | Ignitability of the carrier solvent. |
| EPA (RCRA) | Unlisted Hazardous | Lab Pack | If solid, often consolidated into lab packs for incineration. |
| DOT | Shipping | N.O.S.[1] (Not Otherwise Specified) | Likely "Corrosive solid, acidic, organic, n.o.s."[4][5] depending on pH testing. |
Note on "Empty" Containers: According to 40 CFR 261.7, a container is "RCRA Empty" only if:
-
All wastes have been removed using common practices (pouring/scraping).
-
No more than 2.5 centimeters (1 inch) of residue remains on the bottom. Recommendation: Triple rinse the empty bottle with a compatible solvent (e.g., acetone) and pour the rinsate into the liquid waste stream. Deface the label and discard the bottle in glass trash.
Emergency Contingencies
Spill Management (Solid):
-
PPE: Wear nitrile gloves, lab coat, and safety glasses. If dust is present, use an N95 respirator.
-
Containment: Do not dry sweep. Cover the spill with a wet paper towel or inert absorbent (vermiculite) to suppress dust.
-
Cleanup: Scoop material into a disposable bag. Treat this bag as Solid Hazardous Waste .
-
Decontamination: Wipe the surface with a mild soap solution (alkaline detergent is effective for this acidic compound).
Spill Management (Liquid):
-
Absorb: Use an organic spill pad or clay absorbent.
-
Ventilate: Ensure fume hood is active or open windows if outside a hood.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Title 40, Code of Federal Regulations (CFR) Part 261 - Identification and Listing of Hazardous Waste.[6] Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Pyrrole-3-carboxylic acid derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
